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molecular formula C9H8N4O B3114863 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde CAS No. 205452-87-5

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Cat. No. B3114863
M. Wt: 188.19 g/mol
InChI Key: MCVVISCDWBZKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251911B1

Procedure details

With the exclusion of air, 8.0 g (45.9 mmol) of 2-(tetrazol-5-yl)-benzaldehyde are added to 19 g (138 mmol) of potassium carbonate in 100 ml of DMF/dioxane (1:1) in an ice bath. 4.25 ml (68 mmol) of methyl iodide are added dropwise thereto and the reaction mixture is stirred in the ice bath for 1 hour and at RT for 1.5 hours. The mixture is stirred into 1 liter of icewater and 0.6 liter of ethyl acetate and the aqueous phase is separated off and extracted twice more with ethyl acetate. The organic phases are washed four times with water and with brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; hexane/ethyl acetate=3:1) and stirring in hexane yield 2-(2-methyl-tetrazol-5-yl)-benzaldehyde; TLC: Rf=0.41 (hexanelethyl acetate=3:1); FAB-MS: (M+H)+=189.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
DMF dioxane
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[CH:8]=[O:9])=[N:4][N:3]=[N:2]1.[C:14](=O)([O-])[O-].[K+].[K+].CI.C(OCC)(=O)C>CN(C=O)C.O1CCOCC1>[CH3:14][N:3]1[N:2]=[N:1][C:5]([C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[CH:8]=[O:9])=[N:4]1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1N=NN=C1C1=C(C=O)C=CC=C1
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
DMF dioxane
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O.O1CCOCC1
Step Two
Name
Quantity
4.25 mL
Type
reactant
Smiles
CI
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.6 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Column chromatography (SiO2; hexane/ethyl acetate=3:1) and stirring in hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice more with ethyl acetate
WASH
Type
WASH
Details
The organic phases are washed four times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(N=N1)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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